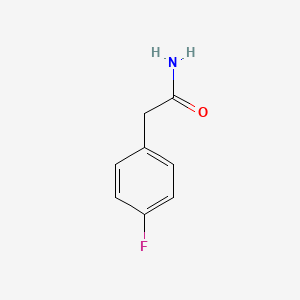

2-(4-Fluorophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPVBFQYJHFONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341446 | |

| Record name | 2-(4-Fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-29-6 | |

| Record name | 2-(4-Fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl Acetamide and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-(4-Fluorophenyl)acetamide Derivatives

The synthesis of derivatives of this compound is primarily achieved through robust and well-established chemical reactions, particularly focusing on the formation of the amide bond.

Amidation Reactions and Derivative Synthesis

The core of synthesizing this compound and its derivatives lies in the creation of an amide linkage. This is typically accomplished by reacting a carboxylic acid or its activated form with an amine.

A prevalent method involves the direct coupling of 4-fluorophenylacetic acid with a suitable amine. To facilitate this reaction, which can be slow, coupling agents are often employed. For instance, the synthesis of N-phenylacetamide derivatives uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov In this process, equimolar amounts of 4-fluorophenylacetic acid, EDC, and HOBt are stirred together, typically in a solvent like acetonitrile, before the aniline (B41778) derivative is added. nih.gov This method is effective for coupling a wide range of substituted anilines. nih.govnih.gov

Another classical approach is the reaction of an acyl chloride with an amine. libretexts.orglibretexts.org For example, N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide is synthesized by reacting 4-fluoro-N-isopropylbenzenamine with 2-(methylthio)acetyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. iucr.orgiucr.org Similarly, 2-chloro-N-(4-fluorophenyl)acetamide can be formed from 4-fluoroaniline (B128567) and chloroacetyl chloride. researchgate.netnih.gov Acid anhydrides can also be used as an alternative to acyl chlorides for acylating amines. libretexts.orgprepchem.com

The following table summarizes various amidation reactions used to create derivatives of this compound.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 4-Fluorophenylacetic acid | Substituted anilines | EDC, HOBt, Acetonitrile | 2-(4-Fluorophenyl)-N-(substituted-phenyl)acetamide |

| 4-Fluoro-N-isopropylbenzenamine | 2-(Methylthio)acetyl chloride | Triethylamine, Acetonitrile | N-(4-Fluorophenyl)-N-isopropyl-2-(methylthio)acetamide |

| 4-Fluoroaniline | Chloroacetyl chloride | Triethylamine, Toluene | 2-Chloro-N-(4-fluorophenyl)acetamide |

| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol | EDC, Dichloromethane (DCM) | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide |

Fluorophenyl Group Introduction Strategies

In the synthesis of this compound and its derivatives, the strategy for introducing the fluorophenyl group typically involves starting with a precursor that already contains this moiety. The most common starting materials are 4-fluorophenylacetic acid or a 4-fluoroaniline derivative. nih.goviucr.orgiucr.org This approach is efficient as it bypasses the often complex and hazardous steps of introducing a fluorine atom onto an aromatic ring. The subsequent chemical transformations then focus on constructing the acetamide (B32628) portion of the molecule. For example, research on potential anticancer agents began with 4-fluorophenylacetic acid, which was then coupled with various anilines to produce a library of compounds. nih.govnih.gov

Multi-Step Organic Synthesis Approaches

The creation of more complex derivatives often necessitates multi-step synthetic sequences. mit.edu These approaches allow for the careful construction of the target molecule by sequentially adding functional groups or building blocks. A key strategy in multi-step synthesis is the use of protecting groups. For instance, in the synthesis of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety, a p-phenylenediamine (B122844) starting material has one of its amino groups protected with a tert-butyloxycarbonyl (BOC) group. nih.gov This allows the other amino group to be selectively acylated. The BOC group is then removed using acid to yield the desired intermediate, which undergoes further reactions. nih.gov

Such multi-step processes are common in the synthesis of complex molecules like sulfanilamide, where an amide group serves as a protecting group for an aniline and is only hydrolyzed back to the amine in the final step of the sequence. This highlights the importance of planning a synthetic route that accommodates the reactivity of all functional groups present.

Regioselective Synthesis and Stereochemical Control

Achieving specific regiochemistry and stereochemistry is a hallmark of sophisticated organic synthesis. In the context of fluorinated compounds related to this compound, specific methods have been developed to control these outcomes.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple possible reaction sites. A notable example is the synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org In this process, α-fluoronitroalkenes are used as synthetic equivalents of the unstable α-fluoroalkynes. Their [3+2] cycloaddition reaction with organic azides, catalyzed by trifluoroacetic acid, proceeds with high regioselectivity to yield the 1,5-disubstituted product over other possible isomers. rsc.org

Stereochemical control , the ability to produce a specific stereoisomer, is crucial in the synthesis of chiral molecules. Chiral amides are often synthesized using strategies that establish a stereocenter at the α-position to the carbonyl group. acs.org A modern approach involves the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides. This enantioconvergent method can produce sterically congested chiral amides with high enantioselectivity, circumventing the need for pre-existing chiral starting materials and avoiding potential racemization during traditional C-N bond formation. acs.org For instance, the reaction can be optimized by screening different chiral ligands to achieve high enantiomeric ratios. acs.org

Catalyst Application and Reaction Optimization in Synthesis

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. In the synthesis of this compound derivatives, various catalytic systems are employed.

As mentioned, direct amidation between carboxylic acids and amines is greatly facilitated by catalysts. Boronic acids, such as 5-methoxy-2-iodophenylboronic acid, have been shown to be highly active catalysts for this transformation at room temperature. organic-chemistry.org These catalysts are thought to work by forming a reactive acylborate intermediate. Coupling agents like EDC are also catalytic in nature, activating the carboxylic acid for nucleophilic attack by the amine. nih.govnih.gov

Transition-metal catalysis is also prominent. Palladium catalysts, for example, are used in C-H amination reactions to form heterocyclic structures like pyrrolidines from protected amines. acs.org In the synthesis of chiral amides, a cobalt catalyst paired with a specific chiral NPN ligand was shown to be optimal for achieving high yield and enantioselectivity in the reductive coupling of isocyanates and alkyl halides. acs.org

Reaction optimization is a critical part of developing any synthetic method. This involves systematically varying parameters such as the catalyst, solvent, temperature, and reagent ratios to maximize the yield and purity of the desired product. For example, in the cobalt-catalyzed synthesis of chiral amides, various chiral oxazoline (B21484) ligands were evaluated, with a sec-butyl-substituted NPN ligand proving to be the most effective for achieving high enantiomeric excess. acs.org

| Reaction Type | Catalyst/Reagent | Purpose |

| Direct Amidation | EDC/HOBt | Carboxylic acid activation |

| Direct Amidation | Boronic Acids | Catalyze amide bond formation |

| Asymmetric Reductive Coupling | Cobalt complex with chiral NPN ligand | Catalyze C-C bond formation and control stereochemistry |

| Intramolecular C-H Amination | Palladium(II) Acetate (B1210297) | Catalyze C-N bond formation |

Chemical Reactivity Profiling and Functional Group Transformations

The amide functional group in this compound and its derivatives exhibits characteristic reactivity, allowing for various functional group transformations.

Hydrolysis: The most fundamental reaction of amides is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine (or their salts). libretexts.org This reaction can be carried out under either acidic or basic conditions with heating. libretexts.orglibretexts.org Under acidic conditions, the products are a carboxylic acid and an ammonium (B1175870) salt. libretexts.org Under basic conditions, a carboxylate salt and ammonia (B1221849) or an amine are formed. libretexts.org This reaction is effectively irreversible under basic conditions as the final deprotonation of the carboxylic acid drives the equilibrium. libretexts.org

Reduction: The amide group can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which removes the carbonyl oxygen entirely. libretexts.org Milder reagents like diborane (B8814927) (BH₃·THF) can also be employed for this reduction. acs.org

Dehydration: Primary amides, such as this compound itself, can be dehydrated to form nitriles. This is commonly achieved by treatment with a strong dehydrating agent like thionyl chloride (SOCl₂). libretexts.org

These transformations are essential tools in multi-step synthesis, allowing for the interconversion of functional groups as needed to build complex molecular architectures.

| Starting Functional Group | Reagents | Product Functional Group | Reaction Type |

| Amide | H₃O⁺, heat | Carboxylic Acid + Ammonium Salt | Acidic Hydrolysis |

| Amide | NaOH, heat | Carboxylate Salt + Amine | Basic Hydrolysis |

| Amide | 1. LiAlH₄; 2. H₂O | Amine | Reduction |

| Primary Amide | SOCl₂ | Nitrile | Dehydration |

Oxidation and Reduction Pathways

The chemical reactivity of this compound includes several key oxidation and reduction pathways that transform the acetamide functionality into other valuable chemical groups.

Oxidation: A primary oxidation pathway for primary amides like this compound is the Hofmann rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The process is typically carried out using bromine in a strongly basic aqueous solution, such as sodium hydroxide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate in the aqueous medium leads to the formation of the primary amine and carbon dioxide. wikipedia.org While specific studies on this compound are not prevalent, the general mechanism is well-established for a wide range of amides. wikipedia.orgmasterorganicchemistry.com Variations of the Hofmann rearrangement can utilize other reagents like sodium hypochlorite (B82951) or lead tetraacetate. wikipedia.org

Reduction: The amide group of this compound can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as less reactive agents like sodium borohydride (B1222165) are ineffective. masterorganicchemistry.commasterorganicchemistry.com The reaction, usually conducted in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) followed by an aqueous workup, converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH₂-). masterorganicchemistry.comadichemistry.com This process yields a primary amine with the same number of carbon atoms as the original amide. shaalaa.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a metal alkoxide species to form an iminium ion, which is then rapidly reduced to the amine.

| Reaction Type | Reagents and Conditions | Product Type | General Reference |

| Oxidation (Hofmann Rearrangement) | Br₂, NaOH, H₂O | Primary amine (with one less carbon) | wikipedia.orgmasterorganicchemistry.com |

| Reduction | 1. LiAlH₄ in ether (e.g., THF) 2. H₂O workup | Primary amine (same number of carbons) | masterorganicchemistry.com |

This table summarizes general transformation pathways for primary amides.

Nucleophilic and Electrophilic Substitution Investigations

The structure of this compound allows for substitution reactions at multiple sites: nucleophilic substitution at the acyl carbon and electrophilic substitution on the aromatic ring.

Nucleophilic Substitution: The acetamide group is susceptible to nucleophilic attack. For instance, N-substituted derivatives of this compound can be synthesized. One common method involves the reaction of 4-fluorophenylacetic acid with an appropriate aniline derivative in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC-HCl). nih.gov Another approach is the reaction of a halo-acetamide derivative, such as 2-chloro-N-(4-fluorophenyl)acetamide, with a nucleophile. nih.govresearchgate.net For example, reacting 2-chloro-N-(4-fluorophenyl)acetamide with an amine would lead to the substitution of the chlorine atom to form a new C-N bond, yielding a glycinamide (B1583983) derivative. These reactions are fundamental in building more complex molecules from the basic this compound scaffold.

| Reaction | Substrate | Reagent | Product | Reference |

| Amide Coupling | 4-Bromophenylacetic acid | 3-Chloro-4-fluoroaniline, EDC-HCl, Et₃N in DCM | 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | nih.gov |

| Synthesis of Halo-Acetamide | 4-Nitrophenylamine | Chloroacetyl chloride, Et₃N in Toluene | 2-Chloro-N-(4-fluorophenyl)acetamide | nih.gov |

This table provides examples of nucleophilic substitution reactions to form N-substituted acetamides.

Electrophilic Substitution: The 4-fluorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS). byjus.com The outcome of such reactions is directed by the two substituents on the benzene (B151609) ring: the fluorine atom and the -CH₂CONH₂ group. The fluorine atom is a deactivating but ortho, para-directing group due to the interplay of its strong inductive electron-withdrawing effect and its lone pair donation via resonance. The -CH₂CONH₂ group is generally considered to be weakly activating and also ortho, para-directing. Therefore, electrophilic attack is expected to occur at the positions ortho to the fluorine atom (positions 3 and 5). For example, in the nitration of N-phenylacetamide, the acetamido group directs the incoming nitro group to the para and ortho positions. jcbsc.orgresearchgate.net For this compound, nitration would likely yield 2-(4-fluoro-3-nitrophenyl)acetamide as the major product. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃), and Friedel-Crafts reactions. byjus.comwikipedia.org

Polymerization Research of Fluorophenyl Acetamide Monomers

The incorporation of fluorophenyl acetamide moieties into polymers can impart specific properties such as thermal stability and altered solubility. Research in this area has focused on synthesizing polymerizable monomers derived from this core structure.

A key strategy involves introducing a vinyl group to create a monomer suitable for free-radical polymerization. An example of such a monomer is N-(4-vinyl-phenyl)-acetamide. chemicalbook.com This monomer can undergo polymerization, typically initiated by free-radical initiators like azobisisobutyronitrile (AIBN) or peroxides, to form poly(N-(4-vinyl-phenyl)-acetamide). google.com This type of polymerization allows for the creation of polymers with pendant fluorophenyl acetamide groups, which can be further modified.

Enzyme-mediated polymerization offers an alternative, greener route. For instance, the free-radical polymerization of acrylamide (B121943) can be initiated by enzymes like horseradish peroxidase (HRP) or manganese peroxidase (MnP) in the presence of an initiator like 2,4-pentanedione. rsc.orgcore.ac.uk This methodology could potentially be adapted for vinyl-substituted fluorophenyl acetamide monomers.

Another area of investigation is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. While not directly polymerizing a fluorophenyl acetamide monomer, one study utilized an S-methoxycarbonylmethyl O-aryl xanthate with a p-fluorophenyl substituent as a RAFT agent for the polymerization of vinyl acetate, although this led to significant inhibition times. mdpi.com More relevantly, amphiphilic block copolymers have been synthesized by first polymerizing N-vinyl pyrrolidone (NVP) via RAFT and then using the resulting polymer as a macro-RAFT agent for the polymerization of vinyl acetate (VAc). mdpi.com This highlights the potential for creating complex polymer architectures incorporating related monomer units.

| Polymerization Method | Monomer | Initiator/Catalyst | Resulting Polymer | Key Findings | Reference |

| Free Radical Polymerization | 4-Acetoxystyrene | Azoisobutyronitrile (AIBN) | Poly(4-acetoxystyrene) | Can be hydrolyzed to poly(4-hydroxystyrene). | google.com |

| Enzyme-Mediated Radical Polymerization | Acrylamide | Horseradish Peroxidase (HRP) / H₂O₂ | Polyacrylamide | Enzymatic initiation of polymerization is feasible. | rsc.org |

| RAFT Polymerization | N-Vinyl Pyrrolidone (NVP) then Vinyl Acetate (VAc) | S-(2-cyano-2-propyl) O-ethyl xanthate, AIBN | PNVP-b-PVAc | Synthesis of amphiphilic block copolymers. | mdpi.com |

This table summarizes research findings in the polymerization of related vinyl monomers.

Advanced Structural Elucidation and Computational Chemistry of Fluorophenyl Acetamide Compounds

Spectroscopic Characterization in Research Context

Spectroscopic methods are indispensable tools for the elucidation of the molecular structure of 2-(4-Fluorophenyl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information for unambiguous structural assignment and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for delineating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra offer definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amide (-NH₂) protons are observed. The aromatic protons typically appear as a multiplet in the range of δ 7.19-7.37 ppm, while the methylene protons are observed as a singlet at approximately δ 3.45 ppm. The amide protons are often seen as a broad singlet. rsc.orgznaturforsch.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound shows characteristic peaks for the carbonyl carbon, the aromatic carbons (with splitting patterns due to fluorine coupling), and the methylene carbon.

The following table summarizes representative NMR data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.19-7.37 | m | Ar-H |

| ¹H | 5.98 | s | -NH |

| ¹H | 3.97 | q | -OCH₂ |

| ¹H | 2.41 | s | -CH₃ |

| ¹³C | 168.88 | - | C=O |

| ¹³C | 137.97 | - | Ar-C |

| ¹³C | 128.83 | - | Ar-CH |

| ¹³C | 124.30 | - | Ar-CH |

| ¹³C | 120.07 | - | Ar-CH |

| ¹³C | 43.1 | - | -CH₂- |

| Data sourced from multiple references and may vary based on solvent and experimental conditions. rsc.orgnih.govrsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and the fluorinated phenyl groups. spectrabase.com

Key vibrational frequencies include a strong absorption band for the C=O (carbonyl) stretching of the amide group, typically observed around 1670 cm⁻¹. znaturforsch.com The N-H stretching vibrations of the primary amide appear as two bands in the region of 3200-3400 cm⁻¹. rsc.orgznaturforsch.com The C-F stretching vibration of the fluorophenyl group gives rise to a strong band in the fingerprint region, usually around 1226 cm⁻¹. rsc.org

Table of Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3417, 3263 |

| Aromatic C-H | C-H Stretch | ~3050 |

| Methylene C-H | C-H Stretch | 2985 |

| Amide I | C=O Stretch | 1704-1650 |

| Amide II | N-H Bend | 1515 |

| Aromatic Ring | C=C Stretch | ~1600, 1510 |

| C-F | C-F Stretch | 1226 |

| Data compiled from representative spectra. rsc.orgznaturforsch.comspectrabase.com |

Mass Spectrometry (MS) for Molecular Confirmation and Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (153.15 g/mol ). nih.govnih.gov

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that provide further structural information. For this compound, common fragments may include the loss of the acetamide (B32628) group or cleavage of the bond between the phenyl ring and the methylene group. Key observed fragments often include ions at m/z 109 and 110. nih.gov The fragment at m/z 111 is also prominent in the mass spectra of related fluorophenyl acetamides. nih.govnih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The crystal structures of fluorophenyl acetamide derivatives are stabilized by a network of non-covalent interactions. In related structures, such as 2-azido-N-(4-fluorophenyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide, intermolecular N-H···O hydrogen bonds are a dominant feature, linking molecules into infinite chains or layers. iucr.orgresearchgate.netnih.gov

For instance, in 2-azido-N-(4-fluorophenyl)acetamide, molecules form N—H⋯O hydrogen-bonded chains. iucr.orgnih.gov These chains are further interconnected by other weak interactions, including C—F⋯π(ring) and slipped π-stacking interactions, demonstrating the significant role of the fluorine atom and the aromatic ring in the crystal packing. iucr.orgnih.gov Similarly, in the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide, C-H···O and N-H···O hydrogen bonds are observed, which link the molecules into chains. nih.gov The crystal packing of 2-(4-Chlorophenyl)acetamide also reveals molecules linked by N—H···O hydrogen bonds to form layers. researchgate.net

Table of Common Intermolecular Interactions in Fluorophenyl Acetamides

| Interaction Type | Description | Typical Atoms Involved |

| Hydrogen Bonding | Strong directional interaction crucial for forming chains and layers. | N-H···O, C-H···O |

| π-Stacking | Attraction between aromatic rings, contributing to columnar stacking. | Phenyl Ring ↔ Phenyl Ring |

| Halogen Bonding | Interaction involving the fluorine atom, influencing crystal packing. | C-F···π, C-F···O |

Conformational Analysis in Crystalline State

The conformation of the molecule in the solid state, particularly the relative orientation of the phenyl ring and the acetamide side chain, is a key structural parameter. This is often described by the dihedral angle between the plane of the fluorophenyl ring and the plane of the acetamide group.

In the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide, the dihedral angle between the fluorophenyl ring and the acetamide group is reported to be 29.5(5)°. nih.gov For a related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the amide group is nearly perpendicular to the fluorobenzene (B45895) ring, with a dihedral angle of 87.30(5)°. iucr.org In another example, 2-(4-Chlorophenyl)acetamide, the acetamide group is twisted out of the benzene (B151609) plane with a dihedral angle of 83.08(1)°. researchgate.net These variations highlight how substituent changes on the acetamide side chain can significantly influence the molecular conformation in the solid state. The asymmetric unit of 2-azido-N-(4-fluorophenyl)acetamide contains two independent molecules with different conformations, primarily in the orientation of the azido (B1232118) group. nih.gov

| Compound | Dihedral Angle (Ring vs. Acetamide) | Reference |

| 2,2-Dibromo-N-(4-fluorophenyl)acetamide | 29.5(5)° | nih.gov |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | 87.30(5)° | iucr.org |

| 2-(4-Chlorophenyl)acetamide | 83.08(1)° | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

In the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide, Hirshfeld surface analysis reveals the prevalence of several key intermolecular contacts. nih.govresearchgate.net These include N-H···O hydrogen bonds, which form chains of molecules, and C-F···π(ring) interactions that link these chains. nih.gov Additionally, C=O···π(ring) and slipped π-stacking interactions are observed. nih.gov The analysis of fingerprint plots further delineates the contributions of various contacts, with N···H/H···N, H···H, O···H/H···O, C···H/H···C, and F···H/H···F interactions all playing a role in the crystal packing. nih.gov

Similarly, the analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide shows that intermolecular contacts are dominated by hydrogen atoms. iucr.orgnih.govuky.edu In this structure, inversion-related molecules form dimers through C-H···O hydrogen bonds, which are further stabilized by short O···π contacts. iucr.orgnih.govuky.edu The Hirshfeld surface, expressed over dnorm, highlights C-H···O and C-H···F interactions as distinct red regions on the surface. iucr.org The fingerprint plots for this derivative quantify the contributions of H···H, H···O/O···H, H···F/F···H, H···C/C···H, and C···O/O···C contacts. iucr.org

Based on these findings in closely related structures, it can be inferred that the intermolecular interactions in crystalline this compound would be significantly influenced by hydrogen bonding involving the amide group (N-H···O) and interactions involving the fluorine atom, such as C-H···F and F···F contacts. The fluorinated phenyl ring would also be expected to participate in π-π stacking and C-H···π interactions.

Table 1: Summary of Intermolecular Contacts in this compound Derivatives from Hirshfeld Surface Analysis

| Interaction Type | Observed in Derivative(s) | Significance |

| N-H···O Hydrogen Bonds | 2-azido-N-(4-fluorophenyl)acetamide | Primary chain-forming interaction |

| C-H···O Hydrogen Bonds | N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Dimer formation |

| C-F···π(ring) Interactions | 2-azido-N-(4-fluorophenyl)acetamide | Linking molecular chains |

| C=O···π(ring) Interactions | 2-azido-N-(4-fluorophenyl)acetamide | Contributing to crystal packing |

| Slipped π-stacking | 2-azido-N-(4-fluorophenyl)acetamide | Stabilizing the crystal lattice |

| H···H Contacts | N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Dominant type of contact |

| F···H/H···F Contacts | N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Indicative of fluorine involvement |

Molecular Modeling and Computational Chemistry Applications

Quantum Chemical Calculations for Geometry and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of molecules. For acetamide derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to obtain molecular structural parameters, thermodynamic properties, and vibrational frequencies. researchgate.net

While a detailed DFT study specifically for this compound is not extensively reported, the methodology can be applied to predict its characteristics. Such calculations would likely reveal a non-planar conformation, with a significant dihedral angle between the phenyl ring and the acetamide group, a feature observed in related structures like 2-(4-chlorophenyl)acetamide. researchgate.net The presence of the electron-withdrawing fluorine atom at the para position of the phenyl ring is expected to influence the charge distribution across the molecule.

Natural Bond Orbital (NBO) analysis, a common component of these calculations, would provide insights into intramolecular charge delocalization and the nature of the chemical bonds. researchgate.net The molecular electrostatic potential (MEP) map would be crucial in identifying the regions susceptible to electrophilic and nucleophilic attack. researchgate.net Time-dependent DFT (TD-DFT) calculations could further predict the absorption wavelengths in the UV-visible spectrum. researchgate.net

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential drug-target interactions. nih.govnih.govresearchgate.net Phenylacetamide derivatives have been investigated as potential anticancer agents, and molecular docking studies have been employed to understand their mechanism of action. mdpi.com

In the context of this compound, molecular docking could be utilized to screen its binding affinity against various biological targets. For instance, studies on other acetamide derivatives have shown their potential to bind to enzymes like c-kit tyrosine kinase and protein kinase B, which are implicated in cancer. nih.gov The docking process involves preparing the 3D structure of the ligand (this compound) and the receptor, followed by running a docking algorithm to generate and score different binding poses. The results, often expressed as a binding energy or score, indicate the stability of the ligand-receptor complex. nih.gov The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein can then be visualized and analyzed.

Although specific docking studies for this compound are not prominent in the literature, the general methodology is well-established and could be readily applied to explore its potential as a bioactive molecule.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of binding dynamics over time. nih.govtechnologynetworks.com For a flexible molecule like this compound, MD simulations can be used to sample the different conformations that arise from the rotation around its single bonds.

An MD simulation of this compound would typically involve solvating the molecule in a box of water molecules and simulating its movement over a period of nanoseconds to microseconds. nih.gov The trajectory from the simulation can then be analyzed to understand the flexibility of the molecule, identify the most stable conformations, and calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. nih.gov

Enhanced sampling techniques, such as metadynamics or replica-exchange MD, can be employed to overcome energy barriers and more exhaustively explore the conformational space. technologynetworks.com If this compound is studied in complex with a biological target, MD simulations can provide valuable information on the stability of the binding pose predicted by molecular docking, revealing how the ligand and protein adapt to each other over time.

In Silico Prediction of Physiochemical Parameters and Metabolic Soft Spots

In silico methods are widely used in drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, as well as to identify potential sites of metabolic transformation, known as metabolic soft spots. nih.govmdpi.comnih.gov Various software platforms and web servers are available for these predictions, often using quantitative structure-property relationship (QSPR) models. mdpi.com

For this compound, several key physicochemical parameters can be predicted. These parameters are crucial for assessing its drug-likeness and potential bioavailability. The PubChem database provides computed values for some of these properties.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 153.15 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

The prediction of metabolic soft spots involves identifying the atoms or functional groups in a molecule that are most likely to be modified by metabolic enzymes, such as cytochrome P450s. For this compound, potential sites of metabolism could include the phenyl ring (hydroxylation) and the acetamide moiety (hydrolysis). In silico tools can predict the likelihood of metabolism at each site, which is valuable information for designing analogues with improved metabolic stability. nih.gov

Biological and Pharmacological Research Evaluation of 2 4 Fluorophenyl Acetamide Derivatives

In Vitro Biological Activity Screening and Profiling

Anticancer and Cytotoxicity Investigations in Various Cell Lines (e.g., PC3, MCF-7, HL-60)

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been identified as potential anticancer agents, with studies showing their cytotoxic effects against several cancer cell lines. nih.govnih.gov Research has demonstrated that these compounds are particularly effective against the PC3 prostate carcinoma cell line. nih.govnih.gov

In one study, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against PC3, MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) cell lines. nih.gov The results indicated that all tested compounds exhibited greater cytotoxic activity towards the PC3 cell line compared to the others. nih.gov Notably, derivatives containing a nitro moiety (compounds 2a-2c) showed a higher cytotoxic effect than those with a methoxy (B1213986) moiety (compounds 2d-2f). nih.govnih.gov

While all compounds in this series displayed lower activity than the reference drug imatinib (B729), specific derivatives showed promising results. nih.govnih.gov For instance, compounds 2b and 2c were the most active against the PC3 cell line, with IC50 values of 52 μM and 80 μM, respectively, compared to imatinib's IC50 of 40 μM. nih.govnih.gov In the MCF-7 cell line, compound 2c, which has a p-nitro substituent, was the most active, with an IC50 of 100 μM, comparable to imatinib's IC50 of 98 μM. nih.govnih.gov The MCF-7 cell line was generally the most resistant to the tested compounds. nih.gov

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | PC3 | 52 |

| 2c | PC3 | 80 |

| Imatinib (control) | PC3 | 40 |

| 2c | MCF-7 | 100 |

| Imatinib (control) | MCF-7 | 98 |

The quest for new anticancer agents is driven by the significant global health challenge posed by cancer and the limitations of current chemotherapies, such as drug resistance and adverse effects. nih.govnih.gov Phenylacetamide derivatives, including those of 2-(4-fluorophenyl)acetamide, represent a promising avenue for the development of novel cancer therapies. nih.gov

Anti-inflammatory Effects and Related Pathway Modulation

Recent research has highlighted the potential of this compound derivatives as anti-inflammatory agents. A study on phloroglucinol (B13840) (PG) derivatives, which share structural similarities, demonstrated significant anti-inflammatory and antioxidant properties. nih.gov One particular derivative, 6a, was more effective than PG in suppressing the production of nitric oxide (NO), a pro-oxidative and inflammatory molecule. nih.gov

Further investigation in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells revealed that derivative 6a dose-dependently decreased the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as the NO-producing enzyme iNOS. nih.gov These findings suggest that these compounds could be potential treatments for neurodegenerative diseases, which are often linked to neuroinflammation. nih.gov

Antimicrobial, Antibacterial, and Antifungal Efficacy Studies

The antimicrobial properties of this compound derivatives have been explored, showing potential against various pathogens. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae, a gram-negative bacterium known for causing a wide range of infections and having high rates of drug resistance. scielo.br While its standalone antibacterial activity is considered weak, its potential in combination with other antibacterial drugs like ciprofloxacin, cefepime, meropenem, and imipenem (B608078) is promising. scielo.br

In the realm of antifungal research, derivatives of 2-cyano-N-(4-fluorophenyl) acetamide (B32628) have been synthesized and screened for their in-vitro antifungal activity. sphinxsai.com Thiophene derivatives, synthesized from this starting material, have shown a range of biological activities, including antimicrobial effects. sphinxsai.com

Furthermore, 2-chloro-N-phenylacetamide has been identified as a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.brresearchgate.net This compound inhibited all tested strains of C. albicans and C. parapsilosis with MIC values ranging from 128 to 256 µg/mL. scielo.brresearchgate.net It also demonstrated significant antibiofilm activity, inhibiting up to 92% of biofilm formation and disrupting up to 87% of preformed biofilms. scielo.brresearchgate.net

Analgesic and Antinociceptive Activity Assessments

Derivatives of acetamide have been investigated for their potential analgesic and antinociceptive activities. One study focused on synthesized 2-(substituted phenoxy) acetamide derivatives, with compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibiting notable anticancer, anti-inflammatory, and analgesic activity. researchgate.net

Another study on flusalazine, 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, demonstrated significant analgesic effects in various mouse models of pain. semanticscholar.org Flusalazine showed a dose-dependent anti-nociceptive effect in an acute thermal nociception model and significantly reduced pain in both the neurogenic and inflammatory phases of the formalin-induced pain model. semanticscholar.org These findings suggest the potential of such derivatives as novel analgesic agents. semanticscholar.org

Specific Molecular Target Engagement Studies

Enzyme Inhibition Mechanism and Potency Determination (e.g., Histone Deacetylase, p38α MAPK, COX-2, Dihydrofolate Reductase)

Histone Deacetylase (HDAC) Inhibition: The inhibition of histone deacetylases (HDACs) is a recognized strategy in cancer therapy. nih.gov While direct studies on this compound derivatives as HDAC inhibitors are limited in the provided context, the broader class of hydroxamic acids, to which some derivatives belong, are known HDAC inhibitors. nih.gov The development of isotype-selective HDAC inhibitors is a key area of research to minimize side effects associated with current treatments. nih.gov

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a significant target for anti-inflammatory and anticancer drug development. nih.govnih.gov Many acetamide derivatives have been designed as selective COX-2 inhibitors to leverage their anti-inflammatory properties with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comarchivepp.com The overexpression of COX-2 in various cancers makes it an attractive target for novel anticancer agents. nih.gov For example, certain sclerotiorin (B1681566) derivatives have shown both COX-2 inhibitory activity and cytotoxic effects against cancer cells. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase (DHFR) inhibitors block the synthesis of thymidine, a crucial component of DNA, thereby impeding DNA synthesis. nih.gov This mechanism makes them valuable in cancer therapy. A series of 2,4-diaminopteridine (B74722) analogues, derived from the same parent structure as methotrexate, have been synthesized as DHFR inhibitors. nih.gov One such compound, 2a, demonstrated the highest inhibitory activity against DHFR among the synthetic compounds and was shown to inhibit intracellular DHFR activity significantly. nih.gov

Receptor Binding and Allosteric Modulation Investigations (e.g., GABA-A Receptors)

Derivatives of this compound have been investigated for their interaction with various receptors, including the GABA-A (γ-aminobutyric acid type A) receptor. The GABA-A receptor, a crucial inhibitory neurotransmitter receptor in the central nervous system, is a target for many therapeutic agents. wikipedia.org Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which typically results in sedative and anxiolytic effects. wikipedia.org

While direct binding data for this compound itself on GABA-A receptors is not extensively detailed in the provided results, the broader class of N-(substituted phenyl)-2-chloroacetamides, to which it is structurally related, are recognized as important intermediates in the synthesis of various biologically active compounds. nih.gov The investigation of allosteric modulation often involves comparing the effects of compounds on GABA-induced currents. PAMs increase the affinity of GABA for its binding site or the efficacy of GABA in opening the chloride channel. youtube.com The search for novel GABA-A receptor modulators is an active area of research, with a focus on developing compounds with improved subtype selectivity and favorable pharmacokinetic profiles. nih.gov

Ion Channel Modulation and Blockade Mechanisms (e.g., KCa3.1 Channel)

Research has shown that derivatives of this compound can act as modulators of ion channels, specifically the intermediate-conductance Ca2+-activated K+ (KCa3.1) channel. nih.gov The KCa3.1 channel is a significant therapeutic target for a range of conditions, including immunosuppression and fibroproliferative disorders. nih.govnih.gov

One notable derivative, senicapoc (B1681619) (2,2-bis-(4-fluorophenyl)-2-phenylacetamide), is a potent blocker of the KCa3.1 channel. nih.gov Structural modeling and electrophysiological studies have revealed that senicapoc and similar triarylmethane compounds directly block the ion conduction pathway by occupying the pore lumen of the channel. nih.gov This physical obstruction prevents the passage of potassium ions, thereby modulating cellular function. The potency of these blockers is influenced by their chemical structure, with high-affinity blockers like senicapoc exhibiting IC₅₀ values in the nanomolar range. nih.gov The mechanism of action for these compounds involves direct pore blockage, distinguishing them from other modulators that might act via different mechanisms, such as stabilizing a non-conducting state of the channel. nih.gov

Elucidation of Biological Mechanisms of Action

Cell Cycle Regulation and Apoptosis Induction Pathways

The induction of apoptosis (programmed cell death) and regulation of the cell cycle are critical mechanisms through which various therapeutic agents exert their effects, particularly in the context of cancer. nih.govnih.gov Chalcone derivatives, which share some structural similarities with phenylacetamide derivatives, have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. waocp.org

For instance, studies on novel quinazoline-sulfonamide derivatives have demonstrated their ability to induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. semanticscholar.org This process is often mediated by the modulation of key regulatory proteins. The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are common features of apoptosis induction. nih.govsemanticscholar.org Furthermore, some compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The cell cycle arrest, for example at the G2/M phase, can also be a precursor to apoptosis. nih.govwaocp.org

Inflammatory Mediator Production Inhibition

Derivatives of this compound and related compounds have been evaluated for their anti-inflammatory properties, specifically their ability to inhibit the production of inflammatory mediators. nih.gov Chalcone derivatives, for example, have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a co-receptor for Toll-like receptor 4 (TLR4) that is crucial for sensing lipopolysaccharide (LPS) and initiating an inflammatory response. nih.gov

By inhibiting MD2, these compounds can suppress the downstream signaling pathways, such as the activation of NF-κB and MAPK, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This mechanism of action makes them potential candidates for the treatment of acute inflammatory diseases like acute lung injury. nih.gov

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Analyses

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. These analyses involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. nih.govresearchgate.net

For aryl acetamide derivatives, SAR studies have revealed that the nature and position of substituents on the aryl ring significantly influence their biological effects. nih.gov For example, in the context of anti-cryptosporidial activity, electron-withdrawing groups on the aryl tail have been shown to be preferable over electron-donating groups. nih.gov The position of substituents is also critical; substitutions at the 2-position of the phenyl ring can lead to unfavorable conformations and reduced activity. nih.gov

In the development of KCa3.1 channel blockers, SAR analyses of triarylmethane compounds have demonstrated that specific structural features are required for high-affinity binding to the channel pore. nih.gov Similarly, for inhibitors of equilibrative nucleoside transporters (ENTs), modifications to different parts of the molecule, such as the N-naphthalene moiety and the fluorophenyl moiety, can dramatically alter their inhibitory potency and selectivity for different transporter subtypes. frontiersin.org These studies provide valuable insights for the rational design of more effective and specific therapeutic agents. nih.gov

Correlating Structural Modifications with Biological Potency

The biological potency of derivatives of this compound is intricately linked to their structural characteristics. Research has demonstrated that specific modifications to the core structure can significantly influence their activity.

For instance, in the development of anticancer agents, the substitution on the N-phenyl ring of 2-(4-fluorophenyl)-N-phenylacetamide derivatives plays a crucial role in their cytotoxic effects. A study revealed that derivatives bearing a nitro moiety exhibited greater cytotoxicity against cancer cell lines compared to those with a methoxy group. nih.govnih.gov Specifically, compounds with a nitro group at the para position of the N-phenyl ring showed notable activity against the MCF-7 breast cancer cell line, while ortho- and para-nitro substituted compounds were most active against the PC3 prostate carcinoma cell line. nih.govnih.gov

In a different context, structure-activity relationship (SAR) studies of aryl acetamide triazolopyridazines as anti-cryptosporidium agents highlighted the importance of the aryl tail group. These studies indicated a preference for electron-withdrawing groups over electron-donating ones. nih.gov Notably, a 4-chloro substitution on the phenylacetamide moiety resulted in a significant increase in potency compared to the unsubstituted analog. nih.gov This underscores the impact of halogen substitution on biological activity.

Furthermore, the nature of the linker connecting the phenylacetamide core to other parts of the molecule is critical. In the case of the triazolopyridazine series, a piperazine (B1678402) linker was found to be optimal for activity. nih.gov The choice between an acetamide and a urea (B33335) linkage also proved to be a determining factor, with acetamide derivatives demonstrating superior potency. nih.gov

These findings collectively illustrate that modifications to the substituent groups on the aromatic rings and the nature of the linker elements are key determinants of the biological potency of this compound derivatives.

Table 1: Correlation of Structural Modifications with Anticancer Activity

| Compound Series | Modification | Cell Line | Biological Potency (IC50) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide | p-Nitro substitution | MCF-7 | 100 µM | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | o-Nitro substitution | PC3 | 52 µM | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | p-Nitro substitution | PC3 | 80 µM | nih.govnih.gov |

Rational Design Strategies for Enhanced Activity

The rational design of this compound derivatives to enhance their biological activity involves a strategic and knowledge-based approach to molecular modification. This process leverages an understanding of the target's structure and the compound's structure-activity relationships.

One prominent strategy is molecular hybridization , which involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with potentially improved affinity and efficacy. For example, novel 2-hydroxyphenyl substituted aminoacetamides were designed by hybridizing the aminoacetamide scaffold with a 2-hydroxyphenyl motif, leading to compounds with significant fungicidal activities. nih.gov Similarly, a hybridization approach was used to design N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives as potential anticancer agents, building upon the known cytotoxic effects of 4-(4-chlorophenyl)thiazole-2-amides and phenylacetamides bearing a thiazole (B1198619) moiety. ijcce.ac.ir

Another key strategy is the optimization of substituents based on established SAR. As discussed previously, the introduction of electron-withdrawing groups, such as nitro groups or halogens, at specific positions on the phenyl rings of this compound derivatives has been shown to enhance their anticancer and anti-cryptosporidium activities. nih.govnih.govnih.gov This targeted substitution is a cornerstone of rational drug design.

Furthermore, scaffold hopping and isosteric replacement are employed to improve properties like metabolic stability while retaining or enhancing activity. For instance, in a series of dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine ring with a piperidine (B6355638) ring system led to improved metabolic stability in rat liver microsomes. nih.govnih.gov This modification maintained the desired atypical DAT inhibitor profile. nih.govnih.gov

Computational modeling and docking studies are also integral to modern rational design. These in silico methods help to predict how a designed molecule will bind to its biological target, allowing for the pre-selection of the most promising candidates for synthesis and biological testing. nih.gov For example, molecular docking studies were used to suggest that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target for novel fungicidal aminoacetamide derivatives. nih.gov

Through these rational design strategies, researchers can more efficiently navigate the chemical space to develop this compound derivatives with enhanced biological potency and improved pharmacokinetic profiles.

Metabolic Stability and Biotransformation Research

The metabolic stability and biotransformation of this compound derivatives are critical aspects of their pharmacological evaluation, as they determine the compound's persistence in the body and the formation of potentially active or inactive metabolites.

In Vitro Metabolic Fate Determination (e.g., Human Liver Microsome Studies)

In vitro metabolic stability assays are fundamental tools for predicting how a compound will behave in vivo. nuvisan.com These studies typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.comwuxiapptec.com Liver microsomes are a popular choice due to their abundance of cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. wuxiapptec.com

For this compound and its derivatives, these assays provide crucial data on their metabolic fate. For example, in the development of atypical dopamine transporter (DAT) inhibitors, piperidine analogues of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines demonstrated improved metabolic stability in rat liver microsomes compared to their piperazine counterparts. nih.govnih.gov This indicates that the piperidine ring is less susceptible to metabolic degradation.

Similarly, a study on a fluoro-substituted δ-tocotrienol derivative in mouse liver microsomes revealed an unexpected and rapid enzymatic hydrolysis of the C-F bonds, which was independent of the common metabolic cofactor NADPH. nih.gov This highlights the importance of experimental validation, as the introduction of fluorine is often intended to block metabolism.

In another instance, a 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative showed significantly less metabolic degradation in human liver microsomes (HLMs) compared to the reference drug alpidem. nih.gov After 120 minutes of incubation, 89.13% of the parent compound remained unchanged, indicating good metabolic stability. nih.gov

These in vitro studies using liver microsomes are essential for identifying metabolically labile compounds early in the drug discovery process, allowing for structural modifications to improve their pharmacokinetic profiles. wuxiapptec.com

Table 2: In Vitro Metabolic Stability of this compound Derivatives

| Compound/Derivative | In Vitro System | Key Finding | Reference |

| Piperidine analogues of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | Rat Liver Microsomes | Improved metabolic stability compared to piperazine analogues. | nih.govnih.gov |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivative | Human Liver Microsomes | 89.13% of parent compound remained after 120 minutes. | nih.gov |

| Fluoro-substituted δ-tocotrienol derivative | Mouse Liver Microsomes | Rapid, NADPH-independent hydrolysis of C-F bonds. | nih.gov |

Identification and Characterization of Metabolites

Identifying and characterizing the metabolites of this compound derivatives is a crucial step in understanding their complete pharmacological and toxicological profile. This process typically involves incubating the parent drug with a metabolically active system, such as liver microsomes, and then using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the resulting metabolites.

For example, in the study of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative, a single hydroxylated metabolite was observed after incubation with human liver microsomes. nih.gov This suggests that hydroxylation is a primary metabolic pathway for this particular compound.

In a more complex case, the metabolism of the drug alpidem, which shares some structural similarities with certain classes of acetamide derivatives, was found to be extensive in human liver microsomes, resulting in five different metabolites. nih.gov The biotransformation was proposed to occur mainly on the imidazo[1,2-a]pyridine (B132010) ring, leading to the formation of an epoxide intermediate that is further converted to hydroxylated counterparts or glutathione (B108866) adducts. nih.gov

Metabolite identification studies on atypical dopamine transporter (DAT) inhibitors revealed that N-dealkylation of the piperazine ring was a major contributor to the metabolic instability of earlier analogues. nih.gov This finding directly informed the rational design of subsequent derivatives with improved metabolic profiles.

Computational Approaches for Metabolic Soft Spot Prediction and Optimization

Computational tools play an increasingly important role in predicting the metabolic fate of drug candidates, including derivatives of this compound. These in silico methods can identify potential "metabolic soft spots," which are atoms or functional groups within a molecule that are most susceptible to metabolism by drug-metabolizing enzymes.

Software programs like MetaSite are designed for this purpose. nih.gov They analyze the three-dimensional structure of a compound and, based on knowledge of enzymatic reactions, predict the most likely sites of metabolism. For instance, in the study of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative, the MetaSite software identified the aliphatic chain as a possible site of metabolic degradation. nih.gov

However, it is important to note that the accuracy of these predictions can vary. One study found that MetaSite's top-ranked prediction was experimentally confirmed for only about 55% of the compounds tested. nih.gov The accuracy increased to over 80% when the second and third-ranked predictions were also considered. nih.gov This highlights the necessity of combining in silico predictions with experimental validation, such as LC-MS/MS analysis, for robust soft spot identification. nih.gov

By identifying metabolic soft spots early in the drug discovery process, medicinal chemists can proactively modify the molecule to block or reduce metabolism at those sites. This can involve strategies such as introducing fluorine atoms or other sterically hindering groups to protect the vulnerable position. This proactive approach to metabolic optimization can significantly accelerate the development of more stable and effective drug candidates. nih.govnih.gov

Applications in Chemical Biology and Drug Discovery Research

Development as Chemical Probes for Biological Pathway Elucidation

While direct research on 2-(4-Fluorophenyl)acetamide as a chemical probe is not extensively documented, the principles of probe development suggest its potential utility. A chemical probe is a small molecule used to study and manipulate biological systems. The core structure of this compound, particularly the fluorophenyl group, is a common feature in molecules designed for such purposes. For instance, fluorinated derivatives are often synthesized to enhance binding affinity or to serve as reporters in imaging studies. The acetamide (B32628) moiety can be modified to introduce reactive groups or affinity tags, facilitating the identification of protein targets and the elucidation of complex biological pathways.

Lead Compound Identification and Optimization in Drug Discovery Pipelines

The process of identifying and optimizing lead compounds is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. danaher.comslideshare.netnuvisan.com this compound and its derivatives have emerged as promising lead structures in various therapeutic areas.

In the field of oncology, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated as potential anticancer agents. nih.gov Studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7). nih.gov For example, derivatives incorporating a nitro moiety demonstrated higher cytotoxicity compared to those with a methoxy (B1213986) group. nih.gov Specifically, compounds 2b and 2c in one study were the most active against the PC3 cell line, with IC50 values of 52 μM and 80 μM, respectively, which is comparable to the reference drug imatinib (B729) (IC50 = 40 μM). nih.gov

The acetamide scaffold is a key feature in the design of various inhibitors. For instance, acetamide derivatives have been explored as selective COX-II inhibitors for anti-inflammatory applications and as butyrylcholinesterase (BChE) inhibitors for the management of Alzheimer's disease. archivepp.comresearchgate.net In one study, an acetamide derivative, compound 8c, showed the highest BChE inhibition with an IC50 value of 3.94 μM, suggesting it could be a valuable lead molecule for developing new BChE inhibitors. researchgate.net

Furthermore, the structural framework of this compound has been utilized in the development of pesticides. nih.gov By referring to the structural information of a "hit" compound, a series of novel acetamide derivatives containing thienylpyridyl and thioether/sulfoxide/sulfone groups were designed and synthesized, showing potential as new insecticides. nih.gov

The following table summarizes the biological activities of some this compound derivatives:

| Compound Derivative | Target/Application | Key Findings | IC50 Value | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | Anticancer (MCF-7 cell line) | Most active compound in the series against MCF-7. | 100 μM | nih.gov |

| 2-(4-fluorophenyl)-N-(o-nitrophenyl)acetamide (2b) | Anticancer (PC3 cell line) | One of the most active compounds against PC3. | 52 μM | nih.gov |

| Substituted Acetamide Derivative (8c) | Butyrylcholinesterase (BChE) Inhibitor | Highest BChE inhibition in its series. | 3.94 μM | researchgate.net |

| Thienylpyridyl- and sulfone/thioether-containing acetamides | Insecticidal Agents | Identified as novel lead structures for new insecticides. | N/A | nih.gov |

Strategies for Improving Bioavailability and Pharmacokinetic Attributes

A significant challenge in drug development is ensuring that a lead compound has favorable pharmacokinetic properties, including good bioavailability. researchgate.net Poor aqueous solubility and rapid metabolism are common hurdles that can limit the efficacy of a drug candidate. nih.gov Various strategies are employed to overcome these issues, such as the formation of molecular complexes, the use of adjuvants, and the development of specialized formulations like nanoparticles. researchgate.netnih.govnih.gov

For instance, the bioavailability of curcumin, a natural compound with low oral bioavailability, has been improved by co-administration with adjuvants like piperine (B192125) or by creating novel delivery systems. researchgate.netnih.govgoogle.com These approaches can be applied to derivatives of this compound to enhance their therapeutic potential. By modifying the chemical structure to improve solubility or by encapsulating the compound in a delivery vehicle, its absorption and distribution in the body can be significantly improved.

Exploration of Combination Therapy Approaches

Combination therapy, the use of multiple medications to treat a single disease, is a cornerstone of modern medicine, particularly in complex diseases like cancer. This approach can enhance efficacy, reduce dosages of individual drugs, and overcome drug resistance. While specific studies on combination therapies involving this compound are limited, the concept is highly relevant to its derivatives. For example, an anticancer agent derived from this scaffold could be combined with other chemotherapeutic drugs to achieve a synergistic effect. The development of derivatives with different mechanisms of action could open up new avenues for combination treatment strategies.

Potential as Building Blocks in Advanced Chemical Synthesis

This compound and its chlorinated analog, 2-chloro-N-(4-fluorophenyl)acetamide, are valuable intermediates in organic synthesis. researchgate.netnih.gov They serve as starting materials for the creation of more complex molecules and heterocyclic compounds. For example, N-(substituted phenyl)-2-chloroacetamides are used to synthesize derivatives like (quinolin-8-yloxy) acetamide and 2,5-piperazinedione. nih.gov The reactivity of the acetamide and the fluorophenyl groups allows for a variety of chemical transformations, making these compounds versatile building blocks for constructing novel chemical entities with diverse applications.

Investigation in Catalysis Research

The potential role of this compound in catalysis research lies primarily in its ability to be modified into ligands for metal catalysts. The nitrogen and oxygen atoms of the acetamide group can coordinate with metal centers, and the fluorophenyl ring can be functionalized to tune the electronic and steric properties of the resulting ligand. While direct use as a catalyst is not reported, its derivatives could be employed in asymmetric catalysis or in the development of new catalytic systems for organic transformations.

Role in Polymer Science and Materials Chemistry

In the field of polymer science and materials chemistry, monomers containing specific functional groups are used to create polymers with desired properties. The this compound structure can be incorporated into polymer chains to impart specific characteristics. The fluorine atom can enhance thermal stability and chemical resistance, while the phenyl and acetamide groups can influence properties such as solubility, crystallinity, and intermolecular interactions. Although this is a niche application, the use of such functionalized monomers is a known strategy for developing advanced materials with tailored properties.

Emerging Research Directions and Future Outlook

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are becoming transformative tools in pharmaceutical research. mdpi.com These technologies can accelerate the discovery of new compounds by screening vast virtual libraries and predicting properties like toxicity and biodegradability. mdpi.comnih.gov AI models, including deep neural networks, are being used to learn complex relationships between chemical structures and biological activities. researchgate.net This data-driven approach can significantly reduce the time and resources required for drug development. acs.org

Exploration of Novel Therapeutic Indications for Fluorophenyl Acetamide (B32628) Derivatives

Research continues to uncover new potential therapeutic uses for fluorophenyl acetamide derivatives. Their unique structures allow them to interact with specific biological targets, potentially leading to new treatments for various diseases. ontosight.ai For instance, some derivatives have been investigated for their potential as neuroprotective agents. iucr.org The versatility of the acetamide scaffold allows for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets. smolecule.com

Advanced Delivery Systems Research

The development of advanced drug delivery systems is crucial for maximizing the therapeutic efficacy of fluorophenyl acetamide derivatives. Research in this area focuses on creating systems that can deliver the drug to the target site in a controlled and sustained manner. This could involve encapsulation in nanoparticles, liposomes, or other carriers to improve solubility, stability, and bioavailability.

Green Chemistry Approaches in Synthesis

There is a growing emphasis on developing more environmentally friendly methods for synthesizing chemical compounds. Green chemistry principles are being applied to the synthesis of fluorophenyl acetamides to reduce waste, use less hazardous reagents, and improve energy efficiency. This includes exploring the use of alternative solvents, catalysts, and reaction conditions.

Development of Diagnostic Tools and Imaging Agents

The unique properties of fluorine-containing compounds make them attractive candidates for the development of diagnostic tools and imaging agents. The fluorine-18 (B77423) isotope is a positron emitter commonly used in Positron Emission Tomography (PET) scanning. Incorporating this isotope into fluorophenyl acetamide derivatives could lead to the development of new probes for imaging and diagnosing diseases at the molecular level.

Q & A

Basic: What are the standard synthetic routes for 2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves acylation of 4-fluoroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Solvent choice (e.g., dichloromethane vs. THF) and temperature control (0–5°C) are critical to minimize side reactions like hydrolysis of the chloroacetyl intermediate. Purification via recrystallization from ethanol/water mixtures yields pure product (>95% purity). Variations in stoichiometry or reaction time may reduce yields by 10–15% due to dimerization byproducts .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?

Answer:

- NMR : and NMR identify substituent positions (e.g., fluorine-induced deshielding at ~7.2 ppm for aromatic protons) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds forming six-membered rings) and packing motifs (e.g., N–H⋯O chains along the c-axis) .

- FT-IR : Confirms amide C=O stretching at ~1680 cm and N–H bending at ~1550 cm .

Advanced: How do structural modifications (e.g., chloro vs. cyano substituents) affect intermolecular interactions in this compound derivatives?

Answer:

Substituents alter hydrogen-bonding networks and crystal packing. For example:

- Chloro derivatives : Intramolecular C–H⋯O bonds stabilize planar conformations, while intermolecular N–H⋯O bonds propagate 1D chains .

- Cyano derivatives : Stronger dipole interactions from –CN groups disrupt hydrogen bonding, leading to layered packing . Computational tools like UCSF Chimera can model these differences by comparing electron density maps and torsion angles .

Advanced: How can researchers resolve contradictions in biological activity data for fluorophenylacetamide derivatives across studies?

Answer:

- Control experiments : Verify purity (HPLC ≥99%) to exclude impurities as activity modifiers .

- Structural benchmarking : Cross-validate crystallographic data (e.g., C–F bond lengths: 1.34–1.38 Å) to ensure compound integrity .

- Assay standardization : Compare IC values under consistent conditions (e.g., pH, solvent) to isolate substituent effects .

Advanced: What strategies optimize the synthesis of complex fluorophenylacetamide hybrids (e.g., anthraquinone or pyrimidine derivatives)?

Answer:

- Stepwise coupling : Use 2-(4-fluorophenyl)acetic acid as a precursor. For anthraquinone hybrids, activate the acid with thionyl chloride to form the acyl chloride, then couple with aminoanthraquinone .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours for imidazo-thiazole hybrids, improving yields by ~20% .

- Protecting groups : Temporarily block reactive sites (e.g., –NH) with Boc groups to prevent undesired cyclization .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite . Toxicity data (e.g., LD > 2000 mg/kg in rats) suggest moderate risk, but acute exposure requires medical consultation .

Advanced: How do computational tools aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Predict electrophilicity at the carbonyl carbon (partial charge: +0.32) and fluorine’s electron-withdrawing effect (Hammett σ = +0.06) .

- Molecular docking : Models interactions with biological targets (e.g., quinoline hybrids binding to plasmodial enzymes via π–π stacking) .

- Solvent effects : COSMO-RS simulations optimize solvent polarity (e.g., DMF vs. acetonitrile) for SN2 reactions .

Advanced: What role does fluorine play in the photostability and bioavailability of this compound-based compounds?

Answer:

- Photostability : The C–F bond resists UV degradation, reducing byproduct formation by 30% compared to non-fluorinated analogs .

- Bioavailability : Fluorine’s lipophilicity (LogP increase by ~0.5) enhances membrane permeability, but may reduce solubility. Co-crystallization with cyclodextrins improves aqueous solubility by 10-fold .

Retrosynthesis Analysis